8-{[1-(2-phenylethanesulfonyl)pyrrolidin-3-yl]oxy}quinoline
Description
Properties
IUPAC Name |
8-[1-(2-phenylethylsulfonyl)pyrrolidin-3-yl]oxyquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c24-27(25,15-12-17-6-2-1-3-7-17)23-14-11-19(16-23)26-20-10-4-8-18-9-5-13-22-21(18)20/h1-10,13,19H,11-12,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXFLFYLKJXXNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-{[1-(2-phenylethanesulfonyl)pyrrolidin-3-yl]oxy}quinoline typically involves multiple steps, including the formation of the quinoline core and the subsequent attachment of the pyrrolidine ring. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
8-{[1-(2-phenylethanesulfonyl)pyrrolidin-3-yl]oxy}quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-{[1-(2-phenylethanesulfonyl)pyrrolidin-3-yl]oxy}quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological targets.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-{[1-(2-phenylethanesulfonyl)pyrrolidin-3-yl]oxy}quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity of the compound to its target, while the quinoline core can interact with aromatic residues in the binding site. This dual interaction can lead to potent biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 8-{[1-(2-phenylethanesulfonyl)pyrrolidin-3-yl]oxy}quinoline with three structurally related quinoline derivatives:
* Calculated molar mass based on molecular formula.
Key Structural and Functional Comparisons
Target vs. Analog 1 (8-(Pyrrolidin-3-yloxy)quinoline dihydrochloride) Substituents: The target compound features a 2-phenylethanesulfonyl group on the pyrrolidine ring, whereas Analog 1 has an unmodified pyrrolidine. Functional Impact: The sulfonyl group in the target likely improves solubility and metabolic stability compared to Analog 1’s amine hydrochloride salt, which may enhance bioavailability . Hazards: Analog 1 is classified as an irritant, but the sulfonyl group in the target could alter toxicity profiles .
Target vs. Analog 2 (5-Chloro-8-(3-pyrrolidinyloxy)quinoline hydrochloride) Substituents: Analog 2 introduces a chlorine atom at the quinoline C5 position, absent in the target. Functional Impact: Chlorine’s electron-withdrawing effect may increase lipophilicity and alter binding affinity in biological systems compared to the target’s sulfonyl-pyrrolidine moiety . Hazards: Both compounds share a pyrrolidinyloxy-quinoline backbone, but Analog 2’s chloride substituent may contribute to distinct reactivity or toxicity .
Target vs. Analog 3 (2-{[4-(4-Pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline) Substituents: Analog 3 replaces the pyrrolidine-sulfonyl group with a bulky pyridinylpyrazole-phenoxymethyl chain. Functional Impact: The larger substituent in Analog 3 may hinder membrane permeability but enhance target specificity for kinases or receptors due to π-π stacking interactions from the pyridine and pyrazole groups . Hazards: No irritant classification is reported, suggesting divergent safety profiles compared to Analog 1 and 2 .
Biological Activity
8-{[1-(2-phenylethanesulfonyl)pyrrolidin-3-yl]oxy}quinoline is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, synthesis, and structure-activity relationships.
Chemical Structure
The compound features a quinoline core substituted with a pyrrolidine moiety linked to a phenylethanesulfonyl group. This unique structure is hypothesized to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrrolidine Ring : The pyrrolidine component can be synthesized through cyclization reactions involving appropriate precursors.
- Quinoline Coupling : The quinoline moiety is introduced via electrophilic substitution or coupling reactions with the pyrrolidine derivative.
- Final Functionalization : The sulfonyl group is added last to ensure stability and enhance solubility.
Antibacterial Activity
Recent studies have evaluated the antibacterial efficacy of this compound against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | Control (Amoxicillin) |
|---|---|---|
| Staphylococcus aureus | 15 | 20 |
| Escherichia coli | 12 | 18 |
| Pseudomonas aeruginosa | 10 | 16 |
The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .
The mechanism underlying the antibacterial activity may involve disruption of bacterial cell wall synthesis or interference with specific metabolic pathways. Further research is necessary to elucidate these mechanisms.
Case Studies
A study conducted by Abdalrazaq et al. (2024) highlighted the effectiveness of various quinoline derivatives, including this compound, in inhibiting antibiotic-resistant strains. The study utilized the agar-well diffusion method to assess antibacterial activity and found that the compound showed promising results compared to traditional antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of quinoline derivatives often correlates with their structural features. Modifications in the sulfonyl group, as well as variations in the alkyl chain length on the pyrrolidine ring, can significantly impact potency. For instance:
- Substituted Quinoline : Variations in substituents on the quinoline ring can enhance lipophilicity and improve membrane permeability.
- Pyrrolidine Configuration : The stereochemistry of the pyrrolidine ring influences binding affinity to bacterial targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
